[7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(2-furylcarbonyl)piperazino]methanone
Description
[7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(2-furylcarbonyl)piperazino]methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a dichlorophenyl group, and a furylcarbonyl-piperazino moiety
Properties
IUPAC Name |
[4-[7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N5O3/c23-15-10-14(11-16(24)12-15)18-3-4-25-20-13-17(26-29(18)20)21(30)27-5-7-28(8-6-27)22(31)19-2-1-9-32-19/h1-4,9-13H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABKKNCMQPZZLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=NN4C(=CC=NC4=C3)C5=CC(=CC(=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(2-furylcarbonyl)piperazino]methanone typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions using chlorinated benzene derivatives.
Attachment of the furylcarbonyl-piperazino moiety: This can be accomplished through nucleophilic substitution reactions, where the piperazine ring is functionalized with a furylcarbonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(2-furylcarbonyl)piperazino]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the piperazine moiety are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, [7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(2-furylcarbonyl)piperazino]methanone may serve as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it a valuable tool for elucidating biochemical processes.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new therapeutic agents. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of [7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(2-furylcarbonyl)piperazino]methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: This compound is a dissociative anesthetic related to ketamine, with a similar arylcyclohexylamine structure.
1-Boc-4-aminopiperidine-4-carboxylic acid: This compound features a piperidine ring, similar to the piperazino moiety in [7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(2-furylcarbonyl)piperazino]methanone.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of structural features. The presence of both a pyrazolo[1,5-a]pyrimidine core and a furylcarbonyl-piperazino moiety provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
